molecular formula C9H6ClNO B8799254 3-(2-Chloroacetyl)benzonitrile CAS No. 76597-77-8

3-(2-Chloroacetyl)benzonitrile

Cat. No.: B8799254
CAS No.: 76597-77-8
M. Wt: 179.60 g/mol
InChI Key: SIJGQCMRBQTUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloroacetyl)benzonitrile is an organic compound with the chemical formula C₉H₆ClNO It is a derivative of benzonitrile, where a chloroacetyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Chloroacetyl)benzonitrile can be synthesized through various methods. One common approach involves the reaction of benzonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. The general reaction scheme is as follows:

C6H5CN+ClCH2COClC6H4(CN)(COCH2Cl)\text{C}_6\text{H}_5\text{CN} + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_4(\text{CN})(\text{COCH}_2\text{Cl}) C6​H5​CN+ClCH2​COCl→C6​H4​(CN)(COCH2​Cl)

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloroacetyl)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted amides, esters, or thioesters.

    Reduction: Formation of 3-(chloroacetyl)benzylamine.

    Hydrolysis: Formation of 3-(chloroacetyl)benzoic acid.

Scientific Research Applications

3-(2-Chloroacetyl)benzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloroacetyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

    3-Chlorobenzonitrile: Similar structure but lacks the chloroacetyl group.

    4-(Chloroacetyl)benzonitrile: Positional isomer with the chloroacetyl group at the para position.

    3-(Bromoacetyl)benzonitrile: Similar structure with a bromoacetyl group instead of chloroacetyl.

Uniqueness: 3-(2-Chloroacetyl)benzonitrile is unique due to the presence of both a chloroacetyl and a nitrile group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

76597-77-8

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

3-(2-chloroacetyl)benzonitrile

InChI

InChI=1S/C9H6ClNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2

InChI Key

SIJGQCMRBQTUBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCl)C#N

Origin of Product

United States

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